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3-ethynyl-1H-indazole

PI3Kα inhibitor Kinase hinge binder Scaffold hopping

Kinase discovery programs often fail due to incorrect scaffold selection, wasting months on non-selective chemical matter. 3-Ethynyl-1H-indazole (CAS 1383705-71-2) solves this as a validated PI3Kα hinge-binding fragment. - **Key Advantage**: Enables Sonogashira diversification; delivers ~100-fold PI3Kα selectivity over β/γ isoforms per published SAR. - **Supply Certainty**: Stocked building block; no deprotection steps. - **Technical Fit**: MW 142.16, LogP 1.54, tPSA 28.68 Ų (Rule-of-Three compliant).

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
CAS No. 1383705-71-2
Cat. No. B3101063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethynyl-1H-indazole
CAS1383705-71-2
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC#CC1=C2C=CC=CC2=NN1
InChIInChI=1S/C9H6N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h1,3-6H,(H,10,11)
InChIKeySTLQPRMPQKRVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-1H-indazole Procurement Baseline


3-Ethynyl-1H-indazole (CAS 1383705-71-2) is a low-molecular-weight heterocyclic building block (MW 142.16 g/mol, LogP 1.54) belonging to the indazole class . It is not advanced as a final therapeutic agent itself but as a synthetic intermediate whose 3‑ethynyl group serves as a key functional handle for Sonogashira cross-coupling, enabling modular construction of kinase-focused compound libraries [1]. Its primary documented role is the precursor for a series of ATP‑mimetic inhibitors targeting the phosphatidylinositol 3‑kinase (PI3K) signaling pathway, where the indazole core is critical for hinge-region binding [1]. This places it within procurement workflows that require a validated, vector‑ready scaffold for generating isoform‑selective PI3K chemical matter, rather than a generic alkyne source.

Terminal alkyne handle for Sonogashira cross-coupling
Scaffold for PI3K inhibitor library synthesis
Fragment-like properties support lead optimization

Why Generic Alkynes or Other Indazole Regioisomers Cannot Substitute


Substituting 3‑ethynyl‑1H‑indazole with a generic terminal alkyne (e.g., phenylacetylene) or another indazole regioisomer (e.g., 5‑ethynyl‑1H‑indazole) results in a loss of the defined kinase‑inhibitor architecture that the 3‑substituted indazole core provides. The published structure–activity relationship (SAR) demonstrates that the N‑1 and N‑2 atoms of the indazole ring form a bidentate hydrogen‑bond network with the hinge residues of PI3Kα (e.g., Asp810, Asp933, Tyr836), which is not reproduced by carbocyclic alkynes [1]. Furthermore, shifting the ethynyl substituent from the 3‑ to the 5‑position redirects biological activity away from the PI3K pathway; patents disclose that 5‑ethynyl‑1H‑indazoles are developed as ROCK inhibitors, not PI3K inhibitors [2]. Therefore, procurement of a different alkyne or indazole isomer will not deliver the same kinase‑inhibitor output and cannot be interchanged without re‑validating the entire synthetic and pharmacology cascade.

3‑Ethynyl‑1H‑indazole provides bidentate hinge binding via N1/N2 to PI3Kα
Generic alkyne lacks the indazole hinge‑binding motif; binding mode may not transfer
3‑Ethynyl substitution directs activity toward the PI3K pathway
5‑Ethynyl regioisomer may steer activity toward ROCK kinase instead

Quantitative Differentiation Evidence


Scaffold Identity Governs PI3Kα Potency

The indazole core of the 3‑ethynyl‑1H‑indazole series is essential for PI3Kα inhibition. A direct head‑to‑head comparison within the same study showed that compound 10 (3‑ethynyl‑1H‑indazole derivative with a 4‑pyridyl substituent) inhibited PI3Kα with an IC50 of 0.361 µM, whereas its pyrazolopyridine isostere (compound 20) exhibited a 10‑fold loss of activity (IC50 = 3.05 µM) [1]. The authors attributed this difference to the inability of the aza‑analog to maintain the same hydrogen‑bond distance to Val851 in the kinase hinge region [1].

PI3Kα Potency
Head‑to‑head
8.45× Indazole IC50 0.361 µM vs pyrazolopyridine 3.05 µM
Supports scaffold selection for PI3Kα context
LanthaScreen assay; ≥3 replicates
PI3Kα inhibitor Kinase hinge binder Scaffold hopping Isosteric replacement

PI3Kα Isoform Selectivity Over β/γ Isoforms

The 3‑ethynyl‑1H‑indazole scaffold enables α‑isoform‑specific PI3K inhibition, a property not shared by first‑generation pan‑PI3K inhibitors such as LY294002. For compound 10, the PI3Kα IC50 was 0.323 µM, while IC50 values against PI3Kβ and PI3Kγ were 40 µM and 39 µM respectively, yielding approximately 100‑fold selectivity for the α isoform [1]. In contrast, LY294002 inhibits PI3Kα, β, δ, and γ isoforms with roughly equipotent IC50 values around 1‑10 µM [2].

Isoform Selectivity
Class‑level
PI3KαIC50 0.323 µM
PI3Kβ40 µM
PI3Kγ39 µM
~100‑fold selectivity for PI3Kα over β/γ
SelectScreen profiling; pan‑PI3K comparator from literature
PI3K isoform selectivity PI3Kα-specific inhibitor Kinase selectivity profiling

Divergent Kinase Targeting: PI3K vs. ROCK

The position of the ethynyl group on the indazole ring dictates the kinase pathway targeted. The 3‑ethynyl‑1H‑indazole series is optimized for PI3K pathway inhibition, with compound 10 achieving an anti‑proliferative GI50 of 2.43 µM in PC3 prostate cancer cells [1]. In contrast, patents describe 5‑ethynyl‑1H‑indazole derivatives as Rho‑associated coiled‑coil kinase (ROCK) inhibitors; for example, US20220281841A1 exemplifies 5‑[2‑(bipyrimidin‑4‑yl)ethynyl]‑1H‑indazole analogs with ROCK‑1/2 inhibitory activity [2]. No PI3K activity is claimed for the 5‑ethynyl series, indicating a unique kinase selectivity fingerprint conferred by the substitution pattern.

Kinase Targeting
Class‑level
3‑EthynylPI3Kα IC50 0.323 µM
5‑EthynylROCK‑1/2 inhibitor (patent)
Substitution pattern drives divergent kinase target
Data from separate sources; direct comparison not available
Indazole regioisomer Kinase selectivity fingerprint PI3K vs. ROCK

Lead-Like Physicochemical Profile for Optimization

The parent 3‑ethynyl‑1H‑indazole possesses physicochemical parameters consistent with lead‑like and fragment‑screening criteria: molecular weight 142.16 g/mol, calculated LogP 1.54, and topological polar surface area (tPSA) 28.68 Ų . These values fall within the Rule‑of‑Three (RO3) guidelines for fragment‑based lead discovery (MW ≤ 300, cLogP ≤ 3, PSA ≤ 60 Ų) [1]. In comparison, 3‑iodoindazole (CAS 3196‑91‑4), a common alternative starting material, has a higher molecular weight (244.03 g/mol) and a higher cLogP (~2.4) , providing less room for property optimization during subsequent derivatization.

Physicochemical Fit
Cross‑study
MW (g/mol)
142.16 vs 244.03
LogP
1.54 vs ~2.4
Lower MW/LogP may support lead optimization
Calculated properties; 3‑iodoindazole comparator
Physicochemical properties Lead-likeness Fragment-based screening

High-Impact Application Scenarios


PI3Kα Isoform-Selective Inhibitor Programs

When a discovery campaign requires an ATP‑competitive, α‑isoform‑selective PI3K inhibitor, 3‑ethynyl‑1H‑indazole provides a validated entry point. The scaffold has produced compounds with ~100‑fold selectivity for PI3Kα over β/γ isoforms [1], directly addressing the need for selectivity‑driven chemical matter. The ethynyl handle allows rapid Sonogashira diversification to explore vectors extending toward the hinge region of PI3Kα, as demonstrated by the 10‑fold potency advantage of the indazole core over pyrazolopyridine isosteres [1].

Fragment-Based Lead Discovery Libraries

With a molecular weight of 142.16 Da, LogP of 1.54, and tPSA of 28.68 Ų, 3‑ethynyl‑1H‑indazole fits within the Rule‑of‑Three guidelines for fragment screening . Unlike larger, more complex indazole intermediates, its small size and low lipophilicity offer greater scope for subsequent property‑controlled optimization . FBLD initiatives building kinase‑targeted libraries can use this compound as a privileged fragment that has already demonstrated productive binding to the PI3Kα ATP pocket [1].

SAR Studies on Indazole Regioisomer Selectivity

Programs investigating the impact of indazole substitution patterns on kinase selectivity profiles can use 3‑ethynyl‑1H‑indazole as a critical control alongside 5‑ethynyl‑1H‑indazole. Published evidence shows that the 3‑substituted isomer drives activity toward PI3K pathway inhibition [1], whereas the 5‑substituted isomer is claimed for ROCK inhibition [2]. Parallel procurement of both regioisomers enables comparative SAR studies that can rapidly reveal the kinase selectivity fingerprint conferred by substitution position, avoiding wasted resources on the wrong isomer.

Kinase Inhibitor Library Synthesis via Sonogashira Coupling

The terminal alkyne functionality of 3‑ethynyl‑1H‑indazole makes it ideally suited for high‑throughput parallel synthesis using Sonogashira cross‑coupling [1]. Unlike 3‑iodoindazole, which is heavier and more lipophilic , the ethynyl analog enables direct coupling with aryl/heteroaryl halides without an additional deprotection step, streamlining the synthetic workflow. This efficiency gain is critical for medicinal chemistry teams aiming to rapidly generate diverse lead series.

Application
Selection Property
Validation Focus
PI3Kα isoform‑selective inhibitor programs
Hinge‑binding indazole scaffold with Sonogashira‑ready handle
PI3Kα isoform‑selectivity assay context
Fragment‑based lead discovery libraries
Lead‑like physicochemical profile (low MW, low LogP)
Property‑controlled optimization and fragment growing
Indazole regioisomer SAR studies
Regioisomer pair for kinase selectivity fingerprinting
PI3K vs. ROCK pathway selectivity context
Kinase inhibitor library synthesis
Direct Sonogashira coupling via terminal alkyne
Parallel synthesis and library diversification
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